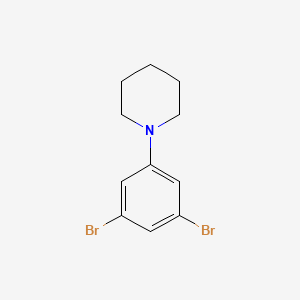

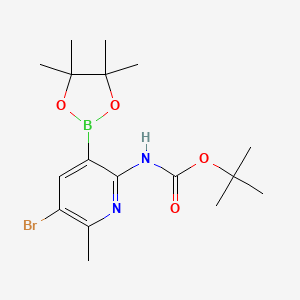

1-(3,5-Dibromophenyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .

Molecular Structure Analysis

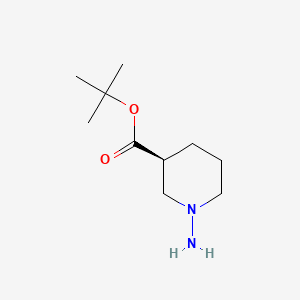

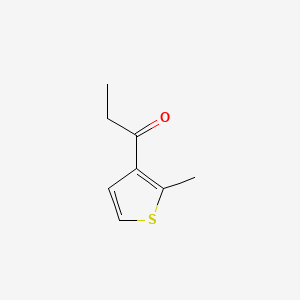

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Physical And Chemical Properties Analysis

Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

Aplicaciones Científicas De Investigación

Pharmacology: Anticancer Potential

“1-(3,5-Dibromophenyl)piperidine” derivatives have been studied for their potential as anticancer agents. Research indicates that these compounds may act as clinical agents against various cancers, including breast, prostate, colon, lung, and ovarian cancers . They are explored for their ability to regulate crucial signaling pathways essential for cancer development, such as STAT-3, NF-κB, and PI3k/Akt .

Biochemistry: Enzyme Inhibition

In biochemistry, “1-(3,5-Dibromophenyl)piperidine” is utilized to study enzyme inhibition. It has been found to target enzymes like cholinesterase and beta-secretase, which are relevant in conditions like Alzheimer’s disease. The compound’s derivatives have shown both antiaggregatory and antioxidant effects .

Materials Science: Pesticide Development

The derivatives of “1-(3,5-Dibromophenyl)piperidine” are being investigated for their biological activity against pests. They hold potential in the development of new pesticides and insecticides, offering a more targeted approach to pest control in agricultural settings .

Analytical Methods: Chromatographic Techniques

In analytical chemistry, “1-(3,5-Dibromophenyl)piperidine” derivatives can be used as standards or reagents in chromatographic methods to determine the presence of other compounds. Their stability and reactivity make them suitable for use in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures .

Environmental Science: Toxicity Assessment

The compound’s derivatives are also used in environmental science to assess the toxicity of new materials. They help in understanding the environmental impact of chemical substances and in the development of safer and more sustainable materials .

Medicine: Drug Synthesis

“1-(3,5-Dibromophenyl)piperidine” plays a significant role in the synthesis of pharmaceuticals. Its structure is key in constructing drugs, and it’s present in more than twenty classes of pharmaceuticals. Its derivatives are crucial in the development of fast and cost-effective methods for the synthesis of biologically active compounds .

Mecanismo De Acción

Target of Action

1-(3,5-Dibromophenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives have been known to interact with various signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of disease cells .

Biochemical Pathways

Piperidine derivatives, including 1-(3,5-Dibromophenyl)piperidine, can affect various biochemical pathways. They have been found to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties allow them to intervene in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities .

Pharmacokinetics

It is known that piperidine derivatives have high gastrointestinal absorption and are bbb permeant . . These properties impact the bioavailability of the compound.

Result of Action

Piperidine derivatives have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties contribute to their therapeutic potential against various diseases.

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with recent advances in synthesis and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(3,5-dibromophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2N/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRXMTGCKLGGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682145 |

Source

|

| Record name | 1-(3,5-Dibromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dibromophenyl)piperidine | |

CAS RN |

1261995-07-6 |

Source

|

| Record name | 1-(3,5-Dibromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)

![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)